An In-Depth Technical Guide to 3-Chloro-5-fluorobenzoyl Chloride: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 3-Chloro-5-fluorobenzoyl Chloride: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 3-Chloro-5-fluorobenzoyl chloride, a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's fundamental properties, reactivity, synthesis protocols, and safety considerations, grounding all information in established scientific principles and authoritative data.
Introduction
3-Chloro-5-fluorobenzoyl chloride (C₇H₃Cl₂FO) is a di-substituted aromatic acyl chloride. Its structure, featuring a highly reactive benzoyl chloride moiety decorated with both chloro and fluoro groups, makes it a valuable and versatile building block in organic synthesis. The specific arrangement of these halogens on the aromatic ring (meta to each other and to the carbonyl group) imparts unique electronic properties that can be strategically exploited in the design of complex target molecules. This guide will illuminate the causality behind its reactivity and provide practical, field-tested insights into its application.
Part 1: Core Physicochemical & Spectroscopic Profile
The identity and purity of a reagent are paramount in synthesis. The fundamental properties of 3-Chloro-5-fluorobenzoyl chloride are summarized below.
Chemical Identity and Properties
Quantitative data for this specific isomer is not widely published; however, properties can be reliably inferred from closely related structures and supplier technical data.
| Property | Value | Source(s) |
| CAS Number | 886496-62-4 | [1][2] |
| Molecular Formula | C₇H₃Cl₂FO | [1][3] |
| Molecular Weight | 193.00 g/mol | [1][4] |
| IUPAC Name | 3-chloro-5-fluorobenzoyl chloride | N/A |
| SMILES | C1=C(C=C(C=C1F)Cl)C(=O)Cl | [3] |
| InChI Key | N/A (Not widely indexed) | N/A |
| Appearance | Solid, semi-solid, or liquid | |
| Storage Temperature | Inert atmosphere, 2-8°C or Room Temp. | [2] |
Note: Physical properties such as exact melting and boiling points are not consistently reported. Users should refer to the Certificate of Analysis for lot-specific data.
Predicted Spectroscopic Signature
While a definitive, published spectrum for this compound is elusive, its structure allows for a robust prediction of its spectroscopic characteristics, which is crucial for reaction monitoring and quality control.
-
¹H NMR (Proton NMR): The aromatic region would display three distinct signals, each representing a single proton. Due to the coupling with the fluorine atom and adjacent protons, these signals would appear as complex multiplets (e.g., triplet of doublets). The electron-withdrawing nature of the substituents would shift these protons downfield.
-
¹³C NMR (Carbon NMR): Seven distinct signals are expected. The carbonyl carbon (C=O) would be the most downfield signal (~165-170 ppm). The carbon atoms attached to the halogens (C-Cl and C-F) would exhibit characteristic shifts and couplings; the C-F bond, in particular, will show a large one-bond coupling constant (¹JCF).
-
¹⁹F NMR (Fluorine NMR): A single signal is expected for the fluorine atom, likely appearing as a triplet due to coupling with the two ortho protons. This technique is exceptionally useful for confirming the presence and electronic environment of the fluorine substituent.
-
Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the carbonyl (C=O) stretch of the acyl chloride group is expected in the range of 1750-1800 cm⁻¹. This is at a higher wavenumber compared to a corresponding carboxylic acid or ester due to the inductive effect of the chlorine atom.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would show a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The M, M+2, and M+4 peaks would appear in a ratio of approximately 9:6:1, confirming the presence of two chlorine atoms in the molecule.
Part 2: Synthesis, Reactivity, and Mechanistic Insights
The utility of 3-Chloro-5-fluorobenzoyl chloride stems from its predictable and vigorous reactivity, primarily governed by the acyl chloride functional group.
Laboratory-Scale Synthesis Protocol
The most direct and common synthesis route involves the chlorination of the corresponding carboxylic acid. This is a standard transformation, but its success hinges on careful execution and adherence to safety protocols due to the corrosive nature of the reagents.
Reaction: 3-Chloro-5-fluorobenzoic acid → 3-Chloro-5-fluorobenzoyl chloride
Causality of Reagent Choice: Thionyl chloride (SOCl₂) is an excellent choice for this conversion. The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which allows them to be easily removed from the reaction mixture, driving the equilibrium towards the product according to Le Châtelier's principle. This simplifies purification significantly.
Step-by-Step Protocol:
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Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (containing a sodium hydroxide solution to neutralize HCl and SO₂). Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagent and product.
-
Charging the Flask: Add 3-Chloro-5-fluorobenzoic acid (1.0 eq) to the flask.[5]
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂) (approx. 2.0-3.0 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction via the Vilsmeier-Haack mechanism.
-
Reaction: Gently heat the mixture to reflux (the boiling point of SOCl₂ is ~76°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under reduced pressure.
-
Purification: The resulting crude 3-Chloro-5-fluorobenzoyl chloride can be purified by vacuum distillation to yield the final product.
Caption: Workflow for the Synthesis of 3-Chloro-5-fluorobenzoyl Chloride.
Core Reactivity: Nucleophilic Acyl Substitution
The carbon atom of the carbonyl group is highly electrophilic due to the strong electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom. This makes it highly susceptible to attack by nucleophiles. The chloride ion is an excellent leaving group, facilitating the substitution reaction.
-
Amide Formation: Reacts readily with primary or secondary amines to form N-substituted amides. This is one of the most common applications in drug discovery for linking molecular fragments.
-
Ester Formation: Reacts with alcohols to form esters. This reaction is often performed in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct.
-
Hydrolysis: The compound is moisture-sensitive and will readily react with water to hydrolyze back to the parent carboxylic acid.[6] This necessitates handling under anhydrous conditions.
-
Friedel-Crafts Acylation: It can act as an acylating agent for electron-rich aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form new carbon-carbon bonds, yielding substituted ketones.
Part 3: Applications in Drug Discovery and Development
Halogenated organic compounds are of immense importance in the pharmaceutical industry.[7] The inclusion of chlorine and fluorine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.
3-Chloro-5-fluorobenzoyl chloride serves as a specialized building block to introduce the 3-chloro-5-fluorophenyl moiety into a lead compound. This specific substitution pattern is often explored to fine-tune electronic and steric properties during lead optimization. Its primary role is as a reactive intermediate used in the synthesis of more complex active pharmaceutical ingredients (APIs).[4][8]
Caption: Application of the Reagent in Synthesizing Target Molecules.
Part 4: Safety, Handling, and Storage
As an acyl chloride, 3-Chloro-5-fluorobenzoyl chloride is a hazardous chemical that requires strict safety protocols. The safety profile is dominated by its corrosive nature.[9]
GHS Hazard Information
The following information is based on data for closely related benzoyl chlorides and should be considered applicable.[10][11]
| Hazard Class | Pictogram | Signal Word | Statement(s) |
| Skin Corrosion/Irritation | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage. |
| Corrosive to Metals | GHS05 (Corrosion) | Danger | H290: May be corrosive to metals. |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of its pungent and corrosive vapors.[12]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[13]
-
Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or nitrile).
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing. Ensure an emergency safety shower and eyewash station are immediately accessible.[12]
-
Storage and Stability
-
Conditions to Avoid: Avoid exposure to moisture, water, strong bases, and alcohols.[14]
-
Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon). Keep in a cool, dry, and well-ventilated area away from incompatible materials.[2][12] The product is moisture-sensitive and will degrade upon contact with atmospheric humidity.
Conclusion
3-Chloro-5-fluorobenzoyl chloride is a highly reactive and valuable chemical intermediate for the synthesis of complex organic molecules. Its utility is defined by the predictable reactivity of the acyl chloride group, while the specific halogenation pattern on the aromatic ring offers a strategic tool for medicinal chemists to modulate molecular properties. A thorough understanding of its properties, combined with stringent adherence to safety and handling protocols, is essential for its effective and safe application in research and development.
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Google Patents. (n.d.). CA2287176C - 3-cyano-2,4,5-trifluoro-benzoyl fluoride and intermediate products for the production thereof. Retrieved from [16]
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Thermo Fisher Scientific. (2024). Safety Data Sheet: 3-Chloro-4-fluorobenzoyl chloride. Retrieved from a generic SDS source.[11]
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PubChem. (n.d.). 3-Chloro-5-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link][5]
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Watson International Ltd. (n.d.). 3-CHLORO-5-FLUOROBENZOYL CHLORIDE CAS 886496-62-4. Retrieved from [Link][4]
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PubChem. (n.d.). 3-Chloro-5-fluorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link][17]
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Gowda, C., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link][7]
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